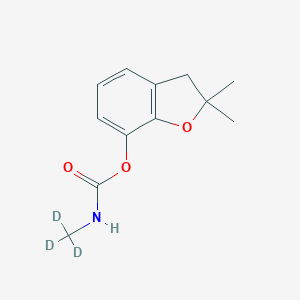

Carbofuran-d3

Descripción general

Descripción

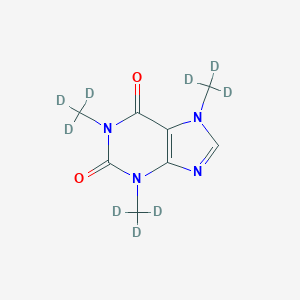

Carbofuran-d3 is a deuterated analog of the pesticide, carbofuran . It is used as an analytical standard .

Molecular Structure Analysis

The empirical formula of Carbofuran-d3 is C12H12D3NO3 . Its molecular weight is 224.27 .

Chemical Reactions Analysis

Carbofuran and its derivative pesticides are hydrolyzed to carbofuran in water . These compounds are easily decomposed at the GC/MS injection port . By combining liquid-liquid extraction and temperature programmable inlet on-column injection methods, a sensitive analytical method was established without hydrolysis and thermal decomposition .

Physical And Chemical Properties Analysis

Carbofuran-d3 is an odorless, white or grayish, crystalline solid . It is used in agriculture and environmental applications .

Aplicaciones Científicas De Investigación

Internal Standard for Quantification

Carbofuran-d3 is used as an internal standard for the quantification of carbofuran . This is done by Gas Chromatography (GC) or Liquid Chromatography Mass Spectrometry (LC-MS) .

Insecticide Research

Carbofuran-d3 is a carbamate insecticide that inhibits acetylcholinesterase (AChE) in insects and mammals . It’s used in research to understand the effects and mechanisms of insecticides on various species.

Toxicology & Xenobiotic Metabolism

Carbofuran-d3 is used in the research area of toxicology and xenobiotic metabolism . It helps in understanding how toxins and foreign substances are metabolized in the body.

Environmental Toxicology

In the field of environmental toxicology, Carbofuran-d3 is used to study the impact of toxins on the environment .

Agriculture

Carbofuran-d3 is used in both animal-based and plant-based agricultural research . It helps in studying the effects of pesticides on crops and livestock.

Water Sample Analysis

Carbofuran-d3 can be used as an internal standard for the quantification of carbofuran in natural water samples . This is done using solid phase extraction (SPE) and polar organic chemical integrative samplers (POCIS) combined with liquid chromatography coupled to tandem mass spectrometry .

Metabolite Analysis

Carbofuran-d3 is used in intracellular metabolite analysis . It has been found to affect aminobenzoate degradation, ubiquinone and terpenoid-quinone biosynthesis, and arginine and proline metabolism .

Degradation Pathway Research

Carbofuran-d3 is used in research to understand the metabolic pathway for the degradation of naphthalene and aminobenzoate .

Mecanismo De Acción

Target of Action

Carbofuran-d3, a deuterated analog of the pesticide carbofuran , primarily targets acetylcholinesterase (AChE) in insects and mammals . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system .

Mode of Action

Carbofuran-d3 inhibits the action of AChE, preventing it from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the synapses, resulting in overstimulation of nerves and muscles . The inhibition constants (Kas) for AChE from Musca domestica brain, Apis mellifera brain, and bovine erythrocyte are 9.4, 30, and 210 µM, respectively .

Biochemical Pathways

The inhibition of AChE by Carbofuran-d3 affects the cholinergic pathway, leading to an overstimulation of the nervous system . This overstimulation can cause a variety of symptoms, including muscle weakness, blurred vision, and even respiratory failure in severe cases .

Pharmacokinetics

It is known that carbofuran, the non-deuterated analog, is moderately soluble in water and relatively volatile

Result of Action

The primary result of Carbofuran-d3’s action is the overstimulation of the nervous system due to the accumulation of acetylcholine . This can lead to a range of effects, from mild symptoms like salivation and nausea to severe effects like muscle weakness, respiratory failure, and even death in extreme cases .

Safety and Hazards

Propiedades

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEPRVBVGDRKAG-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC2=C1OC(C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583577 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbofuran-d3 | |

CAS RN |

1007459-98-4 | |

| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl (~2~H_3_)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1007459-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was Carbofuran-d3 used in this study analyzing pesticide residues in sour cherries?

A1: Carbofuran-d3 was utilized as an internal standard in the analysis of pesticide residues in sour cherry samples []. Internal standards, like Carbofuran-d3, are compounds with similar chemical properties to the target analytes but are not present in the original sample. They are added at a known concentration to account for variations during sample preparation and analysis. This allows for more accurate quantification of the pesticide residues present in the sour cherries.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)

![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)

![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)